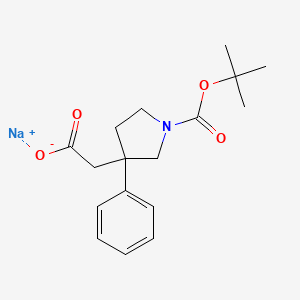
Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate typically involves the protection of an amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial-scale equipment can enhance the efficiency and yield of the synthesis process. The reaction conditions would be optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will produce the free amine.
Applications De Recherche Scientifique
Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis, allowing for the selective modification of molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including peptides and pharmaceuticals.
Medicine: It is involved in the development of drug candidates and the study of biochemical pathways.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the removal of the Boc group under acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-(1-(tert-butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetate: Similar structure but with a methyl group instead of a phenyl group.
Sodium 2-(1-(tert-butoxycarbonyl)-3-ethylpyrrolidin-3-yl)acetate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate lies in its phenyl group, which can impart different chemical properties and reactivity compared to its methyl and ethyl analogs. This can influence its behavior in synthetic reactions and its applications in various fields.
Propriétés
Formule moléculaire |
C17H22NNaO4 |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
sodium;2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C17H23NO4.Na/c1-16(2,3)22-15(21)18-10-9-17(12-18,11-14(19)20)13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
WLYUIAGEZLGWGW-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)[O-])C2=CC=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


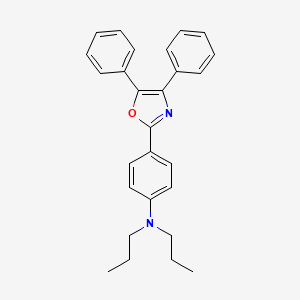

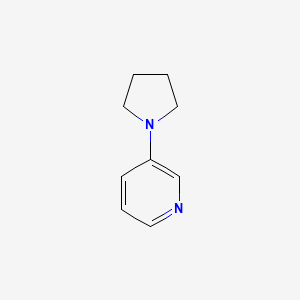
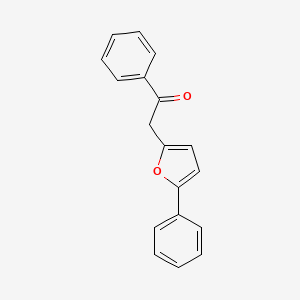
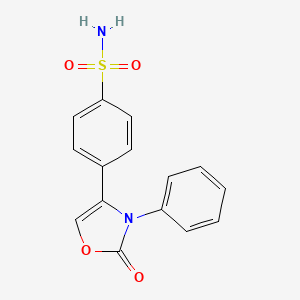

![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
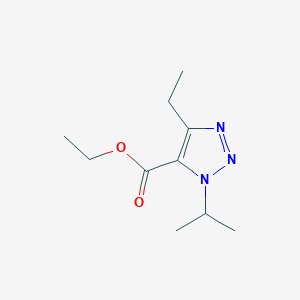
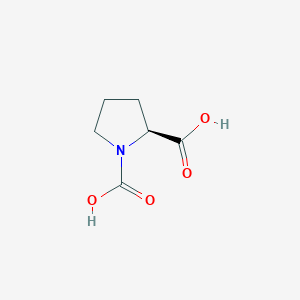
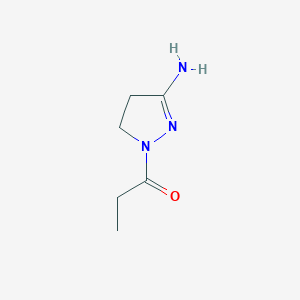
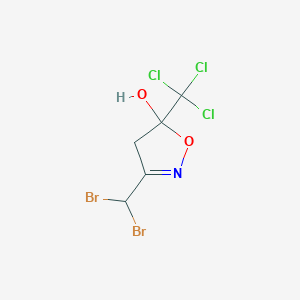
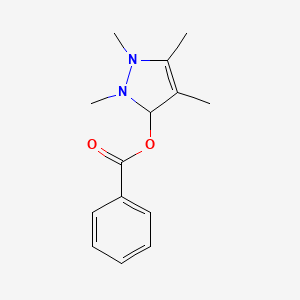
![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
![2-(Chloromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12878466.png)
